2-(Difluoromethyl)benzo[d]thiazole
CAS No.: 15208-43-2
Cat. No.: VC20988729
Molecular Formula: C8H5F2NS
Molecular Weight: 185.2 g/mol
* For research use only. Not for human or veterinary use.
![2-(Difluoromethyl)benzo[d]thiazole - 15208-43-2](/images/no_structure.jpg)
Specification
CAS No. | 15208-43-2 |
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Molecular Formula | C8H5F2NS |
Molecular Weight | 185.2 g/mol |
IUPAC Name | 2-(difluoromethyl)-1,3-benzothiazole |
Standard InChI | InChI=1S/C8H5F2NS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H |
Standard InChI Key | VEWWMGMQZKGYPP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)C(F)F |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C(F)F |
Introduction
Fundamental Properties and Characteristics
2-(Difluoromethyl)benzo[d]thiazole (CAS No. 15208-43-2) is a heterocyclic compound with the molecular formula C₈H₅F₂NS and a molecular weight of 185.20 g/mol . The structure consists of a benzothiazole ring system with a difluoromethyl substituent at the 2-position. This compound belongs to the broader class of benzothiazole derivatives, which are known for their wide range of biological activities and applications in pharmaceutical research.
The benzothiazole ring consists of a fused benzene and thiazole ring system, with the thiazole portion containing sulfur and nitrogen atoms arranged in such a way that the π electrons are free to move from one bond to other bonds, rendering aromatic properties to the system . The addition of the difluoromethyl group at position 2 introduces unique electronic and physicochemical properties to the molecule, enhancing its potential for various applications.
Physical and Chemical Properties
The physical and chemical properties of 2-(Difluoromethyl)benzo[d]thiazole are summarized in the following table:
The presence of the difluoromethyl group significantly influences the compound's physicochemical properties. The fluorine atoms introduce electronegativity, affecting the electron distribution within the molecule and potentially enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs.
Structural Analysis and Spectroscopic Data
The structure of 2-(Difluoromethyl)benzo[d]thiazole features a benzothiazole core with a difluoromethyl substituent at the 2-position. This structural arrangement contributes to the compound's potential biological activity and chemical reactivity.
Molecular Structure
2-(Difluoromethyl)benzo[d]thiazole has the following structural identifiers:
Identifier | Value | Source |
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IUPAC Name | 2-(difluoromethyl)-1,3-benzothiazole | |
InChI | InChI=1S/C8H5F2NS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H | |
InChIKey | VEWWMGMQZKGYPP-UHFFFAOYSA-N | |
SMILES | C1=CC=C2C(=C1)N=C(S2)C(F)F |
The structural arrangement of 2-(Difluoromethyl)benzo[d]thiazole includes a benzene ring fused with a thiazole ring, forming the benzothiazole core. The difluoromethyl group (CF₂H) is attached at the 2-position of the benzothiazole ring, introducing fluorine atoms that significantly affect the electronic properties of the molecule .
Spectroscopic Characterization
While detailed spectroscopic data specifically for 2-(Difluoromethyl)benzo[d]thiazole is limited in the provided sources, related compounds provide insights into its spectral characteristics. For instance, 2-((Difluoromethyl)thio)benzo[d]thiazole shows characteristic NMR signals:
The mass spectrometry data for 2-(Difluoromethyl)benzo[d]thiazole is available in PubChem, indicating its identification and characterization through GC-MS techniques .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of benzothiazole derivatives provides insights into the potential biological activities of 2-(Difluoromethyl)benzo[d]thiazole and guides the development of more effective analogs.
Influence of Substituents on Biological Activity
Various studies on benzothiazole derivatives have highlighted the importance of substituents in determining their biological activities:
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The presence of electron-withdrawing groups, such as halogens (including fluorine), often enhances antimicrobial and anticancer activities
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Substituents at the 2-position of the benzothiazole ring significantly influence the compound's biological profile
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The introduction of fluorine atoms typically improves metabolic stability and enhances lipophilicity, potentially improving bioavailability
In the case of 2-(Difluoromethyl)benzo[d]thiazole, the difluoromethyl group at the 2-position may confer these advantageous properties, potentially enhancing its biological activities compared to non-fluorinated analogs .
Molecular Mechanism Considerations
The potential molecular mechanisms underlying the biological activities of 2-(Difluoromethyl)benzo[d]thiazole may include:
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Interaction with specific cellular receptors or enzymes
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Modulation of ion channels, particularly relevant for anticonvulsant activity
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Interference with cellular signaling pathways involved in cancer progression
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Disruption of bacterial or fungal cell wall synthesis for antimicrobial effects
The difluoromethyl group may enhance these interactions through its unique electronic and steric properties, potentially resulting in improved binding affinity and selectivity for specific biological targets .
Applications and Future Directions
2-(Difluoromethyl)benzo[d]thiazole has potential applications in various fields, particularly in medicinal chemistry and materials science.
Pharmaceutical Applications
The potential pharmaceutical applications of 2-(Difluoromethyl)benzo[d]thiazole include:
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Development of novel anticonvulsant agents for the treatment of epilepsy and seizure disorders
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Investigation as potential anticancer agents targeting specific cancer cell lines
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Exploration as antimicrobial compounds against drug-resistant pathogens
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Utilization as building blocks for the synthesis of more complex bioactive molecules
The unique structural features of 2-(Difluoromethyl)benzo[d]thiazole, particularly the difluoromethyl group, may contribute to improved pharmacokinetic properties and enhanced biological activities in these applications .
Research Directions
Future research directions for 2-(Difluoromethyl)benzo[d]thiazole may include:
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Comprehensive evaluation of its biological activities, including antimicrobial, anticancer, and anticonvulsant properties
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Structure-activity relationship studies to optimize its biological profile
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Development of more efficient synthetic methods for its preparation
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Investigation of its potential as a building block for the synthesis of more complex bioactive compounds
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Exploration of its physicochemical properties for applications in materials science
These research directions would contribute to a better understanding of the potential applications of 2-(Difluoromethyl)benzo[d]thiazole and facilitate its development as a valuable compound in medicinal chemistry and related fields .
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